molecular formula C9H8BrNO B13678413 4-Bromo-3-ethylbenzo[d]isoxazole

4-Bromo-3-ethylbenzo[d]isoxazole

Cat. No.: B13678413
M. Wt: 226.07 g/mol
InChI Key: HYZOIDNWSPAJOQ-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a bromine atom at the 4-position and an ethyl group at the 3-position on the benzene ring fused to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethylbenzo[d]isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.

Another method involves the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst . This method provides good yields under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethylbenzo[d]isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted isoxazoles depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include isoxazolines or isoxazolidines.

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethylbenzo[d]isoxazole involves its interaction with specific molecular targets. Isoxazole derivatives are known to inhibit enzymes such as histone deacetylases (HDACs) and kinases, which play crucial roles in cellular processes . By inhibiting these enzymes, the compound can modulate gene expression and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylbenzo[d]isoxazole
  • 3-Ethylbenzo[d]isoxazole
  • 4-Bromo-3-ethylbenzo[d]isoxazol-5-yl sulfonamide

Uniqueness

4-Bromo-3-ethylbenzo[d]isoxazole is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the ethyl group influences its lipophilicity and biological activity. Compared to other isoxazole derivatives, this compound exhibits a unique combination of reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

4-bromo-3-ethyl-1,2-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-2-7-9-6(10)4-3-5-8(9)12-11-7/h3-5H,2H2,1H3

InChI Key

HYZOIDNWSPAJOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1C(=CC=C2)Br

Origin of Product

United States

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